molecular formula C10H6BrNO2 B1611806 3-(2-Bromophenyl)isoxazole-5-carbaldehyde CAS No. 869496-61-7

3-(2-Bromophenyl)isoxazole-5-carbaldehyde

Cat. No. B1611806
M. Wt: 252.06 g/mol
InChI Key: MVRUSNXIULISNP-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)isoxazole-5-carbaldehyde (CAS No. 869496-61-7) is a chemical compound with the molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol . It belongs to the class of isoxazole derivatives and contains a bromophenyl group attached to an isoxazole ring.

Scientific Research Applications

Scientific Research Applications of 3-(2-Bromophenyl)isoxazole-5-carbaldehyde

Biomedical Applications

3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, a compound related to 3-(2-Bromophenyl)isoxazole-5-carbaldehyde, has shown potential in biomedical applications, particularly in the regulation of inflammatory diseases. Docking studies have highlighted its promising role in this area (Ryzhkova, Ryzhkov, & Elinson, 2020).

Photophysical Studies

The compound 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, structurally similar to 3-(2-Bromophenyl)isoxazole-5-carbaldehyde, has been studied for its photophysical properties. Its emission spectrum and solvatochromic properties have been thoroughly investigated, showcasing its potential in various applications where photophysical properties are crucial (Singh et al., 2013).

Synthesis of Bioactive Compounds

3-Hydroxyisoxazole-5-ester, related to the chemical of interest, has been studied for its potential in synthesizing bioactive compounds, including CNS-active amino acids. This highlights the versatility and utility of 3-(2-Bromophenyl)isoxazole-5-carbaldehyde in synthesizing compounds of significant biological and therapeutic interest (Riess, Schön, Laschat, & Jäger, 1998).

Antimicrobial Activity

Isoxazole derivatives have been synthesized and tested for their antimicrobial activity. Compounds structurally related to 3-(2-Bromophenyl)isoxazole-5-carbaldehyde have demonstrated promising antibacterial and antifungal properties, making them potential candidates for antimicrobial drugs (Dhaduk & Joshi, 2022).

Antitubercular Activity

Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone derivatives have shown antitubercular activity against Mycobacterium tuberculosis strains. These findings underscore the potential of 3-(2-Bromophenyl)isoxazole-5-carbaldehyde derivatives in the development of antitubercular agents (Carrasco et al., 2021).

properties

IUPAC Name

3-(2-bromophenyl)-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRUSNXIULISNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587414
Record name 3-(2-Bromophenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)isoxazole-5-carbaldehyde

CAS RN

869496-61-7
Record name 3-(2-Bromophenyl)-5-isoxazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869496-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Bromophenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Bromophenyl)isoxazole-5-carbaldehyde
Reactant of Route 2
3-(2-Bromophenyl)isoxazole-5-carbaldehyde

Citations

For This Compound
1
Citations
EE Galenko, AM Puzyk, MS Novikov… - The Journal of Organic …, 2022 - ACS Publications
The synthesis of 5-aryl- and 4-aryl/hetaryl/cyclopropyl/alkynyl-5-aryl-1H-pyrrole-2,3-diones by formal isomerization of isoxazole-5-carbaldehydes mediated Mo(CO) 6 in wet MeCN has …
Number of citations: 6 pubs.acs.org

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